8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, a privileged scaffold in medicinal chemistry. These spirocyclic systems are recognized for their structural rigidity and versatility in interacting with biological targets, particularly G-protein-coupled receptors (GPCRs) . The target compound features a 2-chlorobenzoyl moiety at position 8 and a 3-methylphenyl substituent at position 3. The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core provides a conformationally constrained framework that enhances binding specificity and metabolic stability.
Synthetic approaches for such derivatives often employ microwave-enhanced solid-phase methods, which accelerate spirocycle formation compared to traditional heating .
Properties
IUPAC Name |
8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-5-4-6-15(13-14)18-19(26)24-21(23-18)9-11-25(12-10-21)20(27)16-7-2-3-8-17(16)22/h2-8,13H,9-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPWPIYJSPKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspiro series, which has garnered interest for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.83 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the triazaspiro family exhibit significant anticancer properties. For instance, research has shown that derivatives similar to 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains.
- Case Study : A study conducted on the antibacterial efficacy of similar triazaspiro compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | S. aureus | 15 |
| 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | E. coli | 12 |
Pharmacological Applications
The pharmacological potential of this compound extends to various therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
- Neurological Disorders : Research indicates that certain derivatives may exhibit neuroprotective effects, potentially useful in managing neurodegenerative diseases.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate a moderate safety margin in vitro; however, comprehensive in vivo studies are necessary to establish its safety for clinical use.
Comparison with Similar Compounds
Key Observations:
Position 8 Modifications: 2-Chlorobenzoyl (target) vs. Sulfonyl (CM854241) vs. Carbonyl: Sulfonyl groups increase polarity and may alter target binding kinetics due to stronger electron-withdrawing effects .
Position 3 Substituents: 3-Methylphenyl (target) vs. 3-Chlorophenyl (CM854241): Chlorine introduces both electronic and steric effects, which could enhance affinity for hydrophobic binding pockets .
Physicochemical Properties :
- The target’s estimated logP (~4.7) aligns with analogs like G610-0415 (logP 4.709), suggesting favorable membrane permeability. Sulfonyl-containing derivatives (e.g., CM854241) likely exhibit lower logD values due to increased polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
